7-Hexadecenoic acid
CAS No.:
Cat. No.: VC15744529
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30O2 |
|---|---|
| Molecular Weight | 254.41 g/mol |
| IUPAC Name | hexadec-7-enoic acid |
| Standard InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18) |
| Standard InChI Key | PJHOFUXBXJNUAC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC=CCCCCCC(=O)O |
Introduction
Chemical Structure and Isomerism
Molecular Characteristics
7-Hexadecenoic acid belongs to the family of hexadecenoic acids, which are characterized by a 16-carbon chain with one double bond. The position and geometry of the double bond define its isomerism. The cis-7 isomer (Z-7-hexadecenoic acid) features a kinked structure due to the cis configuration, influencing its membrane fluidity and biochemical interactions . In contrast, trans isomers, such as 2-trans-hexadecenoic acid, exhibit straighter conformations, altering their metabolic fate and biological activity .
Table 1: Key Structural Features of 7-Hexadecenoic Acid Isomers
| Isomer | Double Bond Position | Configuration | Molecular Formula | Sources |
|---|---|---|---|---|
| cis-7 (Z) | 7 | Cis | Hippophae rhamnoides | |
| trans-2 | 2 | Trans | Rat liver enzymes |
Spectral and Physical Properties
The compound’s infrared (IR) spectrum shows characteristic absorption bands for the carboxylic acid group (2500–3300 cm⁻¹) and cis double bond (720–730 cm⁻¹). Nuclear magnetic resonance (NMR) analyses reveal distinct proton environments for the allylic hydrogens adjacent to the double bond, aiding in structural confirmation . Its melting point (−3.5°C) and solubility in organic solvents like ethanol and chloroform make it amenable to laboratory analysis .
Biosynthesis and Metabolic Pathways
Enzymatic Desaturation of Palmitic Acid
7-Hexadecenoic acid is synthesized via the desaturation of palmitic acid (C16:0), a process catalyzed by Δ7-desaturase enzymes. In rat liver microsomes, this reaction requires flavin adenine dinucleotide (FAD) as a cofactor, with the enzyme system introducing a cis double bond at the seventh carbon . Competing pathways produce other isomers, such as 9-cis-hexadecenoic acid (palmitoleic acid), highlighting the specificity of desaturase isoforms .
β-Oxidation of Oleic Acid
An alternative route involves the partial β-oxidation of oleic acid (C18:1n-9). Macrophages and monocytes convert oleic acid to 7-cis-hexadecenoic acid via peroxisomal β-oxidation, a pathway upregulated under atherosclerotic conditions . This metabolic link positions 7-hexadecenoic acid as a secondary messenger in lipid-mediated inflammatory responses.
Biological Roles and Mechanisms
Anti-Inflammatory Activity
7-Hexadecenoic acid exerts potent anti-inflammatory effects by modulating phospholipase A2 (PLA2) activity in macrophages. Incorporation into phosphatidylcholine species reduces the availability of arachidonic acid, a precursor for pro-inflammatory eicosanoids . Additionally, it promotes the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs), which enhance insulin sensitivity and suppress cytokine production .
Biomarker for Cardiovascular Disease
Elevated levels of 7-cis-hexadecenoic acid in circulating monocytes correlate with foam cell formation, a hallmark of atherosclerosis. Gas chromatography-mass spectrometry (GC-MS) profiles from clinical studies identify this fatty acid as a predictive marker for early-stage cardiovascular disease . Its accumulation in lipid droplets underscores its role in lipid metabolism dysregulation .
Health Implications and Clinical Research
Neuroprotective Effects
Preliminary evidence suggests that 7-hexadecenoic acid crosses the blood-brain barrier and modulates neuronal membrane fluidity. In vitro models of neuroinflammation show reduced microglial activation and TNF-α secretion following treatment with this fatty acid .
Industrial and Pharmaceutical Applications
Surfactants and Green Chemistry
The U.S. Environmental Protection Agency (EPA) classifies 7-hexadecenoic acid as a low-concern surfactant due to its biodegradability and low toxicity . Its amphiphilic structure makes it suitable for eco-friendly detergents and emulsifiers, aligning with green chemistry principles .
Drug Delivery Systems
Encapsulation of hydrophobic drugs in 7-hexadecenoic acid-based liposomes improves bioavailability and targeted delivery. Preclinical trials show enhanced efficacy of anti-cancer agents like paclitaxel when conjugated with this fatty acid .
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